

Technical Guide: Solubility of (4-Amino-6-chloropyridin-3-yl)methanol

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Compound of Interest

Compound Name: (4-Amino-6-chloropyridin-3-yl)methanol

Cat. No.: B151660

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the solubility of the chemical compound **(4-Amino-6-chloropyridin-3-yl)methanol**. Due to the limited availability of direct experimental solubility data for this specific molecule, this guide furnishes predicted solubility characteristics based on its structural properties and provides a comparative analysis with structurally analogous compounds. Furthermore, detailed experimental protocols are outlined to enable researchers to determine its solubility in various solvents accurately. This information is critical for applications in medicinal chemistry, drug development, and chemical synthesis, where solubility significantly impacts bioavailability, formulation, and reaction kinetics.

Compound Profile: (4-Amino-6-chloropyridin-3-yl)methanol

A summary of the key physicochemical properties of **(4-Amino-6-chloropyridin-3-yl)methanol** is presented below. These properties are essential for understanding its solubility behavior.

Property	Value	Source
CAS Number	846036-96-2	[1] [2] [3] [4]
Molecular Formula	C ₆ H ₇ ClN ₂ O	[1] [2] [3] [4]
Molecular Weight	158.59 g/mol	[1] [3]
Appearance	Solid (predicted)	[5]
Predicted LogP	0.8095	[1]

Solubility Profile

Predicted Solubility of (4-Amino-6-chloropyridin-3-yl)methanol

Direct quantitative experimental data on the solubility of **(4-Amino-6-chloropyridin-3-yl)methanol** in common solvents is not readily available in the public domain. However, its molecular structure and predicted LogP value of 0.8095 suggest a degree of solubility in both polar and non-polar solvents[\[1\]](#). The presence of an amino (-NH₂) and a hydroxyl (-CH₂OH) group contributes to its polarity and potential for hydrogen bonding, favoring solubility in protic polar solvents like water and ethanol. The chlorine atom and the pyridine ring introduce some lipophilic character, which may allow for solubility in less polar organic solvents.

Comparative Solubility of Structurally Similar Compounds

To provide a reasonable estimation of the solubility of **(4-Amino-6-chloropyridin-3-yl)methanol**, the following table summarizes the known solubility of structurally related compounds.

Compound	Structure	Solvent	Solubility	Source
4-Aminopyridine	C ₅ H ₆ N ₂	Water	112 g/L at 20°C	[6]
Ethanol	Very soluble	[6][7]		
DMSO	~30 mg/mL	[8]		
DMF	~30 mg/mL	[8]		
2-Chloropyridine	C ₅ H ₄ ClN	Water	27 g/L at 20°C	[9][10]
Ethanol	Miscible	[11]		
4-Chloropyridine	C ₅ H ₄ ClN	Water	Slightly soluble	
Ethanol	Miscible			
(4-Amino-pyridin-3-yl)-methanol	C ₆ H ₈ N ₂ O	Water	Slightly soluble	

Based on this comparative data, it can be inferred that **(4-Amino-6-chloropyridin-3-yl)methanol** is likely to be slightly to moderately soluble in water and possess good solubility in polar organic solvents such as ethanol, methanol, and DMSO.

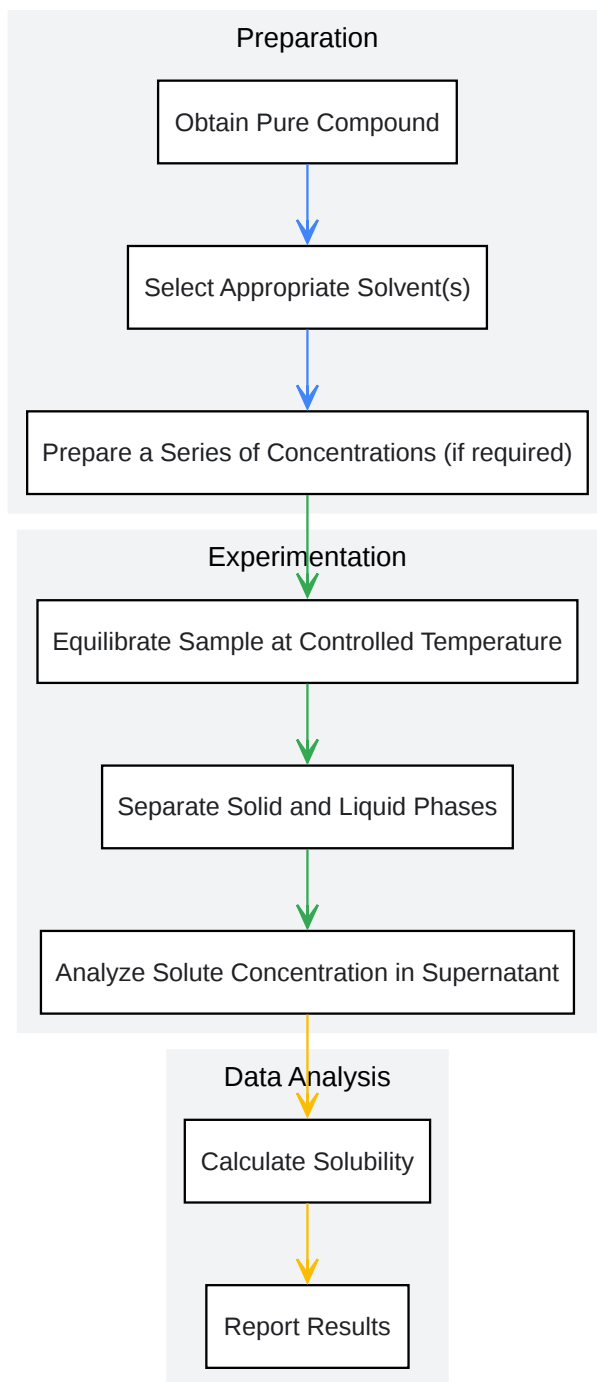
Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following standardized experimental protocols are recommended.

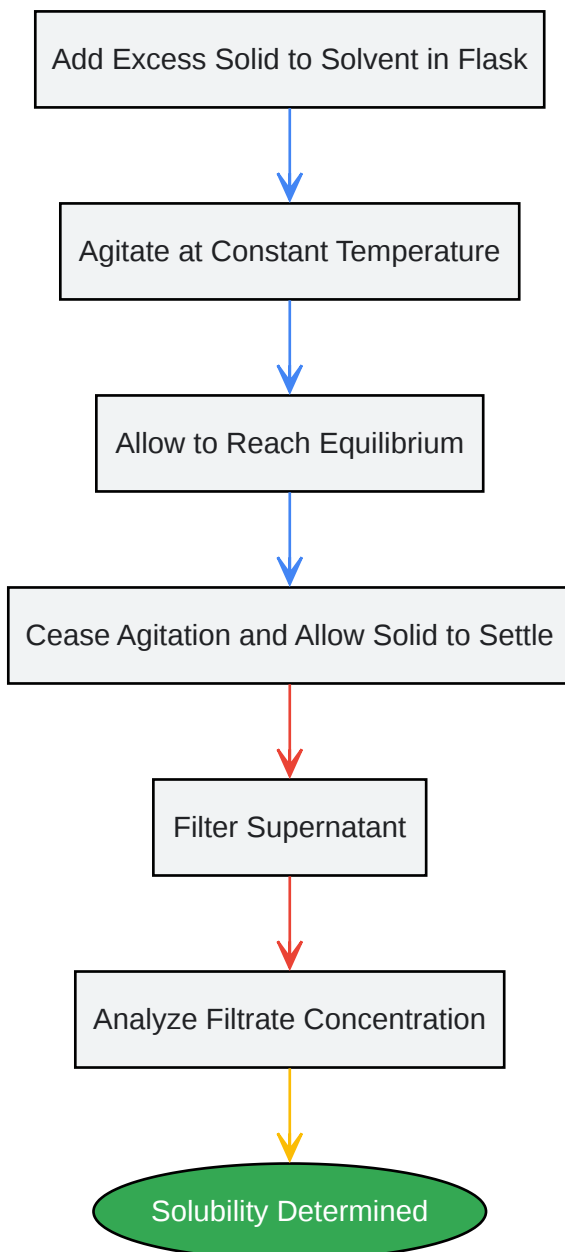
General Workflow for Solubility Testing

The determination of a compound's solubility typically follows a structured workflow to ensure accurate and reproducible results.

General Solubility Testing Workflow



Shake-Flask Method Workflow (OECD 105)



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